molecular formula C18H18ClNO4 B8571008 2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one CAS No. 87757-15-1

2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one

Cat. No. B8571008
Key on ui cas rn: 87757-15-1
M. Wt: 347.8 g/mol
InChI Key: AFYRSBJLNVFIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447259

Procedure details

A mixture of 4-(4-chlorophenoxy)phenol (22.1 g), N-[(±)-2-chloropropionyl]isoxazolidine (16.4 g) which was prepared as in Example 1, anhydrous potassium carbonate (15.2 g) and acetonitrile (300 ml) was heated under reflux with stirring for 5 hours. After cooling, the reaction mixture was filtered through a suction filter to remove solid matters and the filtrate was concentrated in vacuo. The residue was washed with the addition of water and benzene and the organic layer formed was separated and dried over anhydrous sodium sulfate. The removal of the solvent by a distillation in vacuo gave N-[(±)-2-[4-(4-chlorophenoxy)phenoxy]propionyl]isoxazolidine (33.4 g) as a pale yellow crystalline solid. Recrystallization from a mixture of n-hexane/ethyl acetate yielded a white crystalline solid. m.p. 98°-100° C.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.Cl[CH:17]([CH3:25])[C:18]([N:20]1[CH2:24][CH2:23][CH2:22][O:21]1)=[O:19].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([O:13][CH:17]([CH3:25])[C:18]([N:20]3[CH2:24][CH2:23][CH2:22][O:21]3)=[O:19])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)O)C=C1
Name
Quantity
16.4 g
Type
reactant
Smiles
ClC(C(=O)N1OCCC1)C
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove solid matters
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with the addition of water and benzene
CUSTOM
Type
CUSTOM
Details
the organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by a distillation in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(OC(C(=O)N3OCCC3)C)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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